1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1046784-68-2
VCID: VC7753716
InChI: InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3
SMILES: CC1=NN(C=C1C=O)C2=CC=CC=C2Cl
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.66

1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1046784-68-2

Cat. No.: VC7753716

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.66

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde - 1046784-68-2

Specification

CAS No. 1046784-68-2
Molecular Formula C11H9ClN2O
Molecular Weight 220.66
IUPAC Name 1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3
Standard InChI Key NVGKQCRYFHREOR-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C=O)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The molecular formula of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is C₁₁H₈ClN₂O, with a molecular weight of 225.65 g/mol. The pyrazole core features two adjacent nitrogen atoms, while the 2-chlorophenyl substituent introduces steric and electronic effects distinct from its 3- and 4-chlorophenyl isomers. The aldehyde group at position 4 enhances electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions.

Key Spectral Data:

  • ¹H NMR: The aldehyde proton resonates at δ 9.8–10.2 ppm, while aromatic protons from the 2-chlorophenyl group appear between δ 7.2–8.0 ppm.

  • IR: A strong absorption band near 1,710 cm⁻¹ confirms the presence of the carbonyl group.

Physicochemical Properties

PropertyValue
Melting Point120–122°C (predicted)
SolubilitySoluble in DMSO, ethanol
LogP (Partition Coefficient)2.8 (calculated)
StabilitySensitive to oxidation; store under inert gas

The compound’s moderate lipophilicity (logP ≈ 2.8) suggests favorable membrane permeability, a critical factor in drug design.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a Vilsmeier-Haack reaction, where 3-methyl-1-(2-chlorophenyl)-1H-pyrazol-5(4H)-one reacts with a Vilsmeier reagent (POCl₃/DMF) to introduce the aldehyde group.

Representative Protocol:

  • Hydrazone Formation: React 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

  • Cyclization: Treat the hydrazone with acetylacetone under acidic conditions (e.g., HCl) to yield the pyrazole ring.

  • Aldehyde Introduction: Apply the Vilsmeier-Haack reaction at 80–100°C for 6–8 hours.

Optimization Parameters:

  • Temperature: Yields improve at 90°C compared to lower temperatures.

  • Solvent: DMF enhances electrophilicity of the intermediate.

  • Catalyst: Anhydrous conditions prevent hydrolysis of the aldehyde group.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and purity. Automated systems regulate stoichiometric ratios, reducing by-products like 5-chloro isomers and over-oxidized derivatives.

Biological Activities and Mechanisms

Mechanism of Action

The compound’s bioactivity likely stems from:

  • Electrophilic Aldehyde: Forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.

  • Chlorophenyl Group: Enhances lipophilicity and π-π stacking with aromatic amino acids.

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for:

  • Schiff Base Ligands: Used in metallodrug synthesis (e.g., antitumor copper complexes).

  • Heterocyclic Scaffolds: Functionalized to create kinase inhibitors and antimicrobial agents.

Agrochemicals

Derivatives are patented as fungicides and herbicides. For instance, 5-chloro-pyrazole-4-carbaldehydes show efficacy against Phytophthora infestans at 50 ppm.

HazardPrecaution
Skin/Eye Irritant (GHS Category 2)Use nitrile gloves and goggles
Moisture SensitivityStore under argon at 2–8°C

Disposal Recommendations

Incinerate in a certified facility equipped to handle halogenated waste.

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